ANQ9040

Description

Properties

CAS No. |

142021-80-5 |

|---|---|

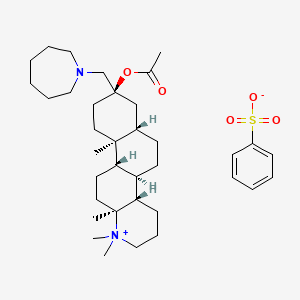

Molecular Formula |

C36H58N2O5S |

Molecular Weight |

630.9 g/mol |

IUPAC Name |

[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate |

InChI |

InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1 |

InChI Key |

MUVZCNJMKMCHMD-IBSDALFFSA-M |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ANQ 9040 ANQ-9040 |

Origin of Product |

United States |

Foundational & Exploratory

ANQ9040: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action for ANQ9040, a novel, fast-acting, non-depolarizing neuromuscular blocking agent. The information presented is collated from in vitro studies and is intended to give a detailed understanding of its pharmacological profile at the molecular and cellular levels.

Core Mechanism of Action: Competitive Antagonism of Nicotinic Acetylcholine Receptors

This compound functions as a competitive antagonist at the post-junctional nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] This action prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors. By blocking the ionotropic function of nAChRs, this compound inhibits the influx of sodium ions that is necessary to generate an end-plate potential (EPP). Consequently, muscle fiber depolarization is prevented, leading to muscle relaxation.[1]

Studies have demonstrated that this compound's antagonism is surmountable, a hallmark of competitive inhibition, meaning its effect can be overcome by increasing the concentration of the agonist (ACh).[1] Furthermore, this compound is characterized as a relatively low-affinity antagonist.[1]

The primary mechanism is a direct, non-depolarizing blockade of the nAChR, with no evidence of agonistic activity or effects on axonic sodium channels.[1]

Quantitative Pharmacological Data

The in vitro potency of this compound has been quantified in studies utilizing the rat isolated phrenic nerve hemidiaphragm preparation. The following tables summarize the key quantitative data.

| Parameter | Stimulation Condition | This compound EC50 (µM) |

| Antagonism of neurally evoked contractures | Unitary twitches | 21.5[1] |

| 2 Hz 'trains of four' | 14.4[1] | |

| 50 Hz (2 s) tetanic stimulus trains | 7.5[1] | |

| Table 1: In vitro potency of this compound in antagonizing neurally evoked muscle contractures. |

| Parameter | Measurement | This compound IC50 (µM) |

| Decrease in miniature-endplate potential (MEPP) amplitude | Intracellular recording from endplates | ~0.95[1] |

| Table 2: Inhibitory concentration of this compound on miniature-endplate potentials. |

A comparative analysis revealed that (+)-tubocurarine, a classical non-depolarizing neuromuscular blocker, is 22-24 times more potent than this compound in similar organ bath experiments.[1]

Signaling Pathway and Logical Relationships

The mechanism of action of this compound can be visualized as a direct interruption of the neuromuscular transmission signaling cascade.

Caption: Competitive antagonism of nAChR by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Rat Isolated Phrenic Nerve Hemidiaphragm Preparation

-

Objective: To assess the in vitro potency of this compound on neurally evoked muscle contractions.

-

Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized.

-

The phrenic nerve and hemidiaphragm are dissected and mounted in an organ bath.

-

The organ bath is filled with a physiological salt solution, maintained at 32°C, and aerated with a 95% O2 / 5% CO2 gas mixture.

-

-

Experimental Procedure:

-

The phrenic nerve is stimulated with supramaximal electrical pulses.

-

Muscle contractions are recorded isometrically using a force transducer.

-

This compound is added to the organ bath in a cumulative concentration-dependent manner.

-

The effects of this compound are measured on unitary twitches, 'train-of-four' stimulation (2 Hz), and tetanic stimulation (50 Hz for 2 seconds).

-

Concentration-response curves are generated to determine the EC50 values.

-

Caption: Workflow for isolated phrenic nerve hemidiaphragm experiments.

Intracellular Recording from Endplates

-

Objective: To determine the effect of this compound on miniature-endplate potentials (MEPPs).

-

Experimental Setup:

-

The rat phrenic nerve hemidiaphragm is prepared as described above.

-

Glass microelectrodes filled with 3 M KCl are used for intracellular recording.

-

The microelectrode is inserted into a muscle fiber near the endplate region.

-

-

Procedure:

-

Spontaneous MEPPs are recorded in the absence of nerve stimulation.

-

This compound is applied to the bath at various concentrations (0.53-10.0 µM).

-

Changes in the amplitude of MEPPs are recorded.

-

The transmembrane potential is monitored to ensure it remains unchanged by the drug.

-

The reversibility of the effect is tested by washing out the drug.

-

The IC50 for the reduction in MEPP amplitude is calculated.

-

Sucrose Gap Recording of Phrenic Nerve Action Potentials

-

Objective: To investigate any potential effects of this compound on axonal sodium channels.

-

Methodology:

-

The phrenic nerve is dissected and placed in a three-compartment chamber.

-

The central compartment is perfused with an isotonic sucrose solution to create a high-resistance gap.

-

The two outer compartments are perfused with physiological salt solution.

-

Action potentials are elicited by electrical stimulation of one end of the nerve and recorded from the other end.

-

This compound is applied to the recording compartment at concentrations up to 32 µM.

-

The recordings are analyzed for any tonic or frequency-dependent antagonism of the action potentials, which would indicate an effect on Na+ channels.

-

The results from these comprehensive in vitro experiments provide a clear and detailed picture of this compound's mechanism of action as a competitive, non-depolarizing neuromuscular blocking agent acting at the post-junctional nicotinic acetylcholine receptor.

References

ANQ9040: A Technical Guide for Neuromuscular Junction Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ANQ9040, a novel, fast-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is primarily derived from a key in vitro study characterizing its potency and mechanism of action at the neuromuscular junction (NMJ). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of neuromuscular blockade.

Introduction to this compound

This compound is a steroidal muscle relaxant that has been characterized as a relatively low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic acetylcholine receptors (nAChRs)[1]. Its rapid onset of action in preclinical models suggests its potential as a neuromuscular blocking agent. The following sections will delve into the quantitative pharmacology, mechanism of action, and the experimental protocols used to elucidate its properties.

Chemical Structure

The chemical formula for this compound is C30H53N2O2.C6H5O3S, with a molecular weight of 630.92 g/mol .

Quantitative Pharmacology

The potency of this compound has been quantified in the rat isolated phrenic nerve hemidiaphragm preparation. The following tables summarize the key quantitative data from in vitro studies[1].

Table 1: In Vitro Potency of this compound in Antagonizing Neurally Evoked Contractures [1]

| Stimulation Protocol | EC50 (μM) |

| Unitary Twitches | 21.5 |

| 2 Hz 'Trains of Four' | 14.4 |

| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |

Table 2: Effect of this compound on Miniature-Endplate Potentials (MEPPs) [1]

| Parameter | Observation | IC50 (μM) |

| MEPP Amplitude | Dose-dependent and reversible decrease | ~0.95 |

| Transmembrane Potential | No change | - |

Table 3: Comparative Potency of this compound and (+)-Tubocurarine [1]

| Compound | Relative Potency |

| (+)-Tubocurarine | 22-24 times more potent than this compound |

Mechanism of Action

This compound exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. This non-depolarizing blockade prevents acetylcholine (ACh) from binding to its receptors, thereby inhibiting the end-plate potential and subsequent muscle contraction.

Signaling Pathway at the Neuromuscular Junction and Site of this compound Action

Caption: Neuromuscular junction signaling and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Rat Isolated Phrenic Nerve Hemidiaphragm Preparation

This ex vivo model is a classic preparation for studying neuromuscular transmission.

-

Male Sprague-Dawley rats

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath with stimulating and recording electrodes

-

Force transducer

-

Humanely euthanize a rat and exsanguinate.

-

Open the thoracic cavity to expose the diaphragm and phrenic nerves.

-

Carefully dissect out one hemidiaphragm with the phrenic nerve attached.

-

Mount the preparation in an organ bath containing Krebs solution, maintained at 32°C and bubbled with carbogen gas.

-

Attach the costal margin of the diaphragm to a fixed point and the central tendon to a force transducer.

-

Place the phrenic nerve on stimulating electrodes.

-

Allow the preparation to equilibrate for at least 30 minutes before starting the experiment.

-

Apply supramaximal stimuli to the phrenic nerve to elicit muscle contractions.

Caption: Workflow for the isolated phrenic nerve hemidiaphragm assay.

Intracellular Recording from Endplates

This technique allows for the direct measurement of postsynaptic potentials.

-

Phrenic nerve hemidiaphragm preparation

-

Glass microelectrodes (filled with 3 M KCl)

-

Micromanipulator

-

High-impedance amplifier and oscilloscope

-

Microscope

-

Prepare the phrenic nerve hemidiaphragm as described above.

-

Position the preparation under a microscope.

-

Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region.

-

A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential (typically -60 to -80 mV).

-

Record spontaneous miniature end-plate potentials (MEPPs).

-

To study the effects of this compound, add the compound to the organ bath at various concentrations and record the changes in MEPP amplitude.

Caption: Workflow for intracellular recording from the motor endplate.

Sucrose Gap Recordings

This method is used to assess the effects of a compound on nerve action potentials.

-

Isolated phrenic nerve

-

Three-chambered bath (test, sucrose, and potassium chloride chambers)

-

Isotonic sucrose solution

-

Krebs solution

-

Isotonic KCl solution

-

Ag-AgCl electrodes

-

Differential amplifier

-

Dissect a length of the phrenic nerve.

-

Place the nerve across the three chambers of the sucrose gap apparatus. The test region is bathed in Krebs solution, the middle chamber in isotonic sucrose, and the recording end in isotonic KCl.

-

Place stimulating electrodes in the test solution and recording electrodes between the Krebs and KCl chambers.

-

The sucrose solution acts as an insulator, allowing for the recording of potential changes across the nerve membrane in the test solution.

-

Stimulate the nerve and record the compound action potential.

-

Introduce this compound into the test chamber to determine its effect on the nerve action potential. The study on this compound found no effect on axonic Na+ channels at concentrations up to 32 μM[1].

Caption: Schematic of the sucrose gap recording apparatus.

Summary and Future Directions

This compound is a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. In vitro studies have demonstrated its dose-dependent inhibition of neuromuscular transmission without affecting nerve action potentials. Its relatively low affinity and rapid onset in preclinical models distinguish it from some other non-depolarizing agents.

Further research would be required to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound in vivo. Clinical studies would be necessary to determine its safety and efficacy in humans. The lack of extensive published literature on this compound since the initial characterization may suggest that its development was not pursued further. However, the data available provide a valuable pharmacological profile for researchers studying the structure-activity relationships of steroidal neuromuscular blocking agents.

References

ANQ9040: An In-Depth In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of ANQ9040, a novel, fast-acting, steroidal neuromuscular blocking agent. The data presented herein elucidates its potency, mechanism of action, and key pharmacological properties.

Core Findings at a Glance

This compound has been identified as a low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1] Its in vitro profile suggests a rapid onset of action. The following sections provide detailed quantitative data and the experimental methodologies used to ascertain these characteristics.

Quantitative Pharmacological Data

The in vitro potency of this compound was determined using the rat isolated phrenic nerve hemidiaphragm preparation. The key quantitative parameters are summarized in the tables below.

Table 1: Potency of this compound in Antagonizing Neurally Evoked Contractures [1]

| Stimulation Condition | EC50 (µM) |

| Unitary Twitches | 21.5 |

| 2 Hz 'Trains of Four' | 14.4 |

| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |

Table 2: Comparative Potency and Effect on Miniature-Endplate Potentials (MEPPs) [1]

| Parameter | Value |

| Comparative Potency vs. (+)-Tubocurarine | 22-24 times less potent |

| IC50 for MEPP Amplitude Decrease | ~0.95 µM |

Mechanism of Action: A Competitive Antagonist

This compound functions by competitively blocking post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This prevents acetylcholine (ACh) from binding to these receptors, thereby inhibiting muscle contraction. Importantly, this compound does not alter the transmembrane potential or affect axonic sodium channels.[1]

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Protocols

The in vitro characterization of this compound was conducted using a series of established electrophysiological and pharmacological assays on the rat isolated phrenic nerve hemidiaphragm preparation.[1]

Organ Bath Experiments for Potency Determination

-

Preparation: Rat isolated phrenic nerve hemidiaphragm was mounted in an organ bath maintained at 32°C.

-

Stimulation: The phrenic nerve was stimulated to evoke contractures under three different conditions:

-

Unitary twitches

-

2 Hz 'trains of four'

-

50 Hz (2 s) tetanic stimulus trains

-

-

Drug Application: this compound was added to the organ bath in increasing concentrations.

-

Measurement: The resulting antagonism of the neurally evoked contractures was measured to determine the EC50 values. A comparative analysis was performed against (+)-tubocurarine.[1]

Intracellular Recording from Endplates

-

Objective: To assess the effect of this compound on miniature-endplate potentials (MEPPs).

-

Methodology: Intracellular recordings were taken from the endplates of the muscle fibers.

-

Drug Concentrations: this compound was applied at concentrations ranging from 0.53 to 10.0 µM.

-

Analysis: The amplitude of MEPPs was measured. The results showed a dose-dependent and reversible decrease in MEPP amplitude without any change in the transmembrane potential.[1]

Iontophoretic Application of Acetylcholine

-

Purpose: To confirm the competitive nature of the antagonism.

-

Procedure: Subthreshold responses to exogenously applied acetylcholine via ionophoresis were recorded.

-

Observation: this compound demonstrated surmountable antagonism, which is characteristic of a competitive blockade of post-junctional nicotinic receptors.[1]

Sucrose Gap Recordings of Phrenic Nerve Action Potentials

-

Aim: To evaluate any effects of this compound on neuronal action potentials.

-

Technique: Sucrose gap recordings were used to measure phrenic nerve action potentials.

-

Drug Concentration: this compound was tested at concentrations up to 32 µM.

-

Findings: No tonic or frequency-dependent antagonism of axonic Na+ channels was observed, indicating that the action of this compound is specific to the post-junctional nicotinic receptors.[1]

Caption: Workflow for the in vitro characterization of this compound.

References

A Technical Guide to the In Vitro Potency and Efficacy of ANQ9040

This document provides a detailed overview of the preclinical data available for ANQ9040, a novel, rapid-onset steroidal muscle relaxant. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of the compound's potency, efficacy, and mechanism of action.

Potency and Efficacy Data

The in vitro potency of this compound has been characterized in studies using the rat isolated phrenic nerve hemidiaphragm model.[1] The compound's ability to antagonize neurally evoked muscle contractures and its effect on miniature-endplate potentials have been quantified, providing key insights into its neuromuscular blocking activity. All experiments were conducted at 32°C.[1]

Table 1: Potency of this compound in Antagonizing Neurally Evoked Contractures [1]

| Stimulus Type | EC50 (µM) |

| Unitary Twitches | 21.5 |

| 2 Hz 'Trains of Four' | 14.4 |

| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |

Table 2: Potency of this compound in Decreasing Miniature-Endplate Potential Amplitude [1]

| Parameter | IC50 (µM) | Concentration Range Tested (µM) |

| Miniature-Endplate Potential Amplitude | ~0.95 | 0.53 - 10.0 |

In comparative studies, the established neuromuscular blocking agent (+)-tubocurarine was found to be 22-24 times more potent than this compound in the same organ bath experiments.[1]

Mechanism of Action

Experimental Protocols

The following protocols are based on the methodologies described in the in vitro characterization of this compound.[1]

3.1. Isolated Phrenic Nerve Hemidiaphragm Preparation

-

Species: Male Sprague-Dawley rats were used for the experiments.

-

Dissection: The phrenic nerve and hemidiaphragm were isolated and mounted in an organ bath.

-

Environment: The preparation was maintained at a constant temperature of 32°C.

-

Stimulation: The phrenic nerve was stimulated electrically to evoke muscle contractures. Various stimulation patterns were used, including unitary twitches, 2 Hz 'trains of four', and 50 Hz tetanic stimulus trains.

3.2. Intracellular Recording

-

Objective: To measure the effect of this compound on miniature-endplate potentials (MEPPs).

-

Method: Intracellular recordings were taken from the endplate region of the muscle fibers.

-

Data Collection: The amplitude of MEPPs was recorded before and after the application of varying concentrations of this compound (0.53-10.0 µM). The transmembrane potential was also monitored.

3.3. Iontophoretic Acetylcholine Application

-

Objective: To confirm the competitive nature of the antagonism at the nicotinic receptors.

-

Method: Exogenous acetylcholine was applied directly to the post-junctional membrane via ionophoresis.

-

Analysis: The ability of this compound to produce a surmountable antagonism of the subthreshold responses to the ionophoretically applied acetylcholine was assessed.

3.4. Sucrose Gap Recordings

-

Objective: To evaluate the effect of this compound on axonal sodium channels.

-

Method: Sucrose gap recordings were used to measure action potentials from the phrenic nerve.

-

Analysis: The recordings were analyzed for any tonic or frequency-dependent antagonism of the Na+ channels at this compound concentrations up to 32 µM.

References

ANQ9040: A Technical Overview of a Rapid-Onset Steroidal Neuromuscular Blocker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANQ9040 is an experimental, rapid-onset, non-depolarizing steroidal neuromuscular blocking agent.[1][2][3] In vitro and clinical studies have characterized its potency, mechanism of action, and safety profile. This compound acts as a competitive antagonist at post-junctional nicotinic receptors, leading to muscle relaxation.[1][2] While it demonstrates a rapid onset of action comparable to succinylcholine, its clinical utility is hampered by significant histamine release at higher, clinically effective doses, resulting in adverse cardiovascular effects.[3] This document provides a comprehensive technical guide on the steroidal muscle relaxant properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows.

Core Properties and Mechanism of Action

This compound is a low-affinity, non-depolarizing antagonist of nicotinic acetylcholine receptors at the neuromuscular junction.[1][2][4] Its mechanism involves competitively blocking the binding of acetylcholine to these receptors, thereby preventing the end-plate potentials necessary for muscle contraction.[1][2] This action is surmountable and reversible.[1][2] Notably, this compound does not exhibit any tonic or frequency-dependent antagonism of axonic Na+ channels at concentrations up to 32 microM.[1][2]

Signaling Pathway

The mechanism of action of this compound at the neuromuscular junction can be visualized as a competitive antagonism of the nicotinic acetylcholine receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Conditions |

| EC50 (Unitary Twitches) | 21.5 µM | Rat isolated phrenic nerve hemidiaphragm at 32°C[1][2] |

| EC50 (2 Hz 'trains of four') | 14.4 µM | Rat isolated phrenic nerve hemidiaphragm at 32°C[1][2] |

| EC50 (50 Hz tetanic stimulus) | 7.5 µM | Rat isolated phrenic nerve hemidiaphragm at 32°C[1][2] |

| IC50 (Miniature-endplate potentials) | ~0.95 µM | Intracellular recording from rat endplates[1][2] |

| Comparative Potency | 22-24 times less potent than (+)-tubocurarine | Comparative organ bath experiments[1][2] |

Table 2: Clinical Data in Male Volunteers

| Parameter | Value | Dose | Notes |

| Estimated ED50 | 0.6 mg/kg | N/A | [3] |

| Estimated ED95 | 1.3 mg/kg | N/A | [3] |

| Onset Time to Neuromuscular Block | 51.3 s (mean) | 2.6 mg/kg (2x ED95) | [3] |

| Mean Arterial Pressure Change | -12% | 2.6 mg/kg | Associated with histamine release[3] |

| Heart Rate Change | +49% | 2.6 mg/kg | Associated with histamine release[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potency and Mode of Action Studies

These experiments were conducted using the rat isolated phrenic nerve hemidiaphragm preparation.[1][2]

Experimental Workflow:

Detailed Steps:

-

Preparation: Male Sprague-Dawley rats are euthanized, and the phrenic nerve hemidiaphragm is dissected and isolated.[1]

-

Mounting: The preparation is mounted in an organ bath containing a physiological salt solution, maintained at 32°C, and gassed with 95% O2 / 5% CO2.

-

Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit muscle contractions. Different stimulation patterns are used:

-

Unitary twitches

-

'Train-of-four' at 2 Hz

-

Tetanic stimulation at 50 Hz for 2 seconds

-

-

Drug Application: this compound is added to the organ bath in a cumulative concentration-response manner.

-

Data Collection: The isometric contractile responses of the diaphragm muscle are recorded using a force transducer.

-

Analysis: The concentration of this compound that produces a 50% reduction in the contractile response (EC50) is determined for each stimulation pattern.

Intracellular Recording from Endplates

This protocol was used to investigate the effect of this compound on miniature-endplate potentials (MEPPs).[1][2]

-

Preparation: As described in the in vitro potency studies.

-

Electrophysiology: A glass microelectrode filled with 3 M KCl is inserted into a muscle fiber near the endplate region to record intracellular potentials.

-

Data Recording: Spontaneous MEPPs are recorded in the absence and presence of varying concentrations of this compound (0.53-10.0 µM).

-

Analysis: The amplitude of the MEPPs is measured, and the concentration of this compound that causes a 50% reduction in MEPP amplitude (IC50) is calculated. The transmembrane potential is also monitored to ensure it remains unchanged by the drug.

Sucrose Gap Recordings of Phrenic Nerve Action Potentials

This method was employed to assess any effects of this compound on nerve action potentials.[1][2]

-

Preparation: The phrenic nerve is dissected and placed in a three-compartment chamber.

-

Recording Setup: The central compartment is perfused with an isotonic sucrose solution to isolate a segment of the nerve electrically. The two outer compartments contain physiological salt solution. Action potentials are recorded across the sucrose gap.

-

Drug Application: this compound is applied to the nerve at concentrations up to 32 µM.

-

Analysis: The amplitude and conduction of the nerve action potentials are monitored for any changes, both in tonic and frequency-dependent stimulation conditions.

Clinical Safety and Potency Study in Male Volunteers

This study was designed to determine the dose-response relationship and safety of this compound in humans.[3]

Experimental Workflow:

Detailed Steps:

-

Participants: 41 healthy male volunteers were enrolled in the study.[3]

-

Anesthesia: Anesthesia was induced with propofol and maintained with a propofol infusion and a mixture of 60% N2O and 40% O2.[3]

-

Neuromuscular Monitoring: Neuromuscular function was measured by mechanomyography of the adductor pollicis muscle following train-of-four stimulation of the ulnar nerve every 12 seconds.[3]

-

Dose-Response Determination: 23 volunteers received a single dose of this compound ranging from 0.5 to 1.1 mg/kg to establish the dose-response relationship.[3]

-

High-Dose Evaluation: 10 volunteers received a single bolus dose of 2.6 mg/kg of this compound, which was twice the estimated ED95.[3]

-

Safety Monitoring: Heart rate, mean arterial pressure, and plasma histamine levels were monitored for adverse effects.[3]

Conclusion

This compound is a steroidal neuromuscular blocking agent with a rapid onset of action. Its mechanism as a competitive antagonist at the nicotinic acetylcholine receptor is well-characterized through in vitro studies. However, the promising rapid onset observed in preclinical and early clinical evaluations is overshadowed by a significant safety concern. At doses required for effective neuromuscular blockade (twice the ED95), this compound induces substantial histamine release, leading to clinically significant tachycardia and a decrease in mean arterial pressure. This adverse effect profile suggests that this compound is unlikely to be a viable candidate for clinical use. The data and methodologies presented herein provide a comprehensive technical foundation for understanding the properties of this compound and may inform the development of future neuromuscular blocking agents with improved safety profiles.

References

- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and potency of ANQ 9040 in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

ANQ9040: A Technical Deep Dive into its Effects on Miniature Endplate Potentials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ANQ9040, a novel, rapid-onset muscle relaxant, on miniature endplate potentials (MEPPs). The information presented herein is compiled from electrophysiological studies and is intended to give researchers and drug development professionals a comprehensive understanding of the compound's mechanism of action at the neuromuscular junction.

Core Findings: this compound's Impact on Neuromuscular Transmission

This compound has been identified as a non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1][2] Its primary effect at the neuromuscular junction is the dose-dependent and reversible reduction of the amplitude of miniature endplate potentials.[1] This action is achieved without altering the transmembrane potential of the muscle fiber.[1]

Quantitative Analysis of MEPP Amplitude Reduction

The inhibitory effect of this compound on MEPP amplitude has been quantified, demonstrating a clear dose-response relationship. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | Value | Concentration Range of this compound |

| IC50 for MEPP Amplitude Reduction | ~0.95 µM | 0.53 - 10.0 µM |

This data indicates that this compound is a potent inhibitor of the post-synaptic response to acetylcholine.

Experimental Protocols

The following section outlines the methodologies employed in the key experiments that determined the effect of this compound on MEPPs.

Preparation: Rat Isolated Phrenic Nerve Hemidiaphragm

-

Animal Model: Male Sprague-Dawley rats.

-

Dissection: The phrenic nerve and hemidiaphragm were dissected and mounted in an organ bath.

-

Physiological Solution: The preparation was maintained in a standard Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at a constant temperature of 32°C.

Electrophysiological Recording of Miniature Endplate Potentials

-

Objective: To measure the amplitude and frequency of spontaneous MEPPs at the neuromuscular junction in the presence of varying concentrations of this compound.

-

Method: Intracellular recordings were obtained from the endplate region of the muscle fibers using glass microelectrodes filled with 3 M KCl.

-

Procedure:

-

A stable resting membrane potential was established.

-

Spontaneous MEPPs were recorded for a baseline period.

-

This compound was introduced into the organ bath at concentrations ranging from 0.53 µM to 10.0 µM.

-

MEPPs were continuously recorded to observe the dose-dependent effects on their amplitude.

-

A washout period was included to assess the reversibility of the drug's effects.

-

Iontophoretic Application of Acetylcholine

-

Objective: To confirm the competitive nature of this compound's antagonism at the post-junctional nicotinic receptors.

-

Method: Subthreshold depolarizations were elicited by the ionophoretic application of acetylcholine (ACh) from a micropipette positioned near the endplate.

-

Procedure:

-

A baseline response to a standard pulse of ionophoretically applied ACh was established.

-

This compound was added to the bath.

-

The response to the same ACh pulse was recorded in the presence of this compound.

-

The ability to overcome the antagonism by increasing the amount of applied ACh was assessed to confirm surmountable antagonism.

-

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the effect of this compound on MEPPs and the proposed mechanism of action.

Caption: Experimental workflow for studying this compound's effect on MEPPs.

Caption: this compound's competitive antagonism at the nicotinic ACh receptor.

Concluding Remarks

References

ANQ9040: A Technical Whitepaper on the Competitive Blockade of Post-Junctional Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANQ9040 is a novel, rapid-onset steroidal neuromuscular blocking agent that acts as a low-affinity, non-depolarizing, competitive antagonist at post-junctional nicotinic acetylcholine receptors (nAChRs).[1] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its potency, mode of action, and the experimental protocols used for its evaluation. All quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. The findings indicate that this compound reversibly blocks neuromuscular transmission by competing with acetylcholine at the motor endplate, without affecting transmembrane potential or axonic sodium channels.[1]

Introduction: The Neuromuscular Junction and Nicotinic Antagonism

The neuromuscular junction (NMJ) is a specialized synapse where motor neurons transmit signals to skeletal muscle fibers, initiating muscle contraction.[2] This process is mediated by the neurotransmitter acetylcholine (ACh), which, upon release from the presynaptic terminal, binds to nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic muscle membrane.[2] These receptors are ligand-gated ion channels, and their activation by ACh leads to an influx of cations, primarily Na+, causing depolarization of the muscle fiber membrane, known as the end-plate potential (EPP).[3] If the EPP reaches a certain threshold, it triggers a muscle action potential, leading to muscle contraction.

Nicotinic antagonists are compounds that inhibit the action of ACh at nAChRs.[1] They are broadly classified into two categories: depolarizing and non-depolarizing agents. Non-depolarizing agents, such as (+)-tubocurarine and this compound, act as competitive antagonists, reversibly binding to nAChRs and preventing ACh from binding, thereby inhibiting muscle contraction without causing initial depolarization.[1] These agents are crucial in clinical settings, particularly in anesthesia, to induce muscle relaxation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the post-junctional nicotinic receptors.[1] Its mechanism of action is characterized by a surmountable blockade of the effects of acetylcholine. This means that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist (ACh). Electrophysiological studies have demonstrated that this compound dose-dependently and reversibly reduces the amplitude of miniature end-plate potentials (MEPPs) without altering the transmembrane potential of the muscle fiber.[1] This is a hallmark of a post-junctional, non-depolarizing blocking agent. Furthermore, at concentrations effective for neuromuscular blockade, this compound does not exhibit any tonic or frequency-dependent antagonism of axonic Na+ channels, indicating its specificity for the nicotinic receptor.[1]

This compound competitively antagonizes the nicotinic acetylcholine receptor.

Quantitative Data

The in vitro potency of this compound was determined using a rat isolated phrenic nerve hemidiaphragm preparation. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound in Antagonizing Neurally Evoked Contractures [1]

| Stimulation Type | EC50 (µM) |

| Unitary Twitches | 21.5 |

| 2 Hz 'Trains of Four' | 14.4 |

| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |

Table 2: IC50 of this compound on Miniature-Endplate Potentials (MEPPs) [1]

| Parameter | IC50 (µM) |

| Decrease in MEPP Amplitude | ~0.95 |

Table 3: Comparative Potency of this compound and (+)-Tubocurarine [1]

| Compound | Relative Potency |

| (+)-Tubocurarine | 22-24 times more potent than this compound |

Experimental Protocols

The characterization of this compound involved several key in vitro experiments. The methodologies for these are detailed below.

Rat Isolated Phrenic Nerve Hemidiaphragm Preparation

This preparation is a classic model for studying neuromuscular transmission.

-

Animal Model: Male Sprague-Dawley rats were used.[1]

-

Dissection: Following cervical dislocation, the hemidiaphragm with the phrenic nerve attached is dissected.[4]

-

Mounting: The preparation is mounted in a tissue bath containing an oxygenated Krebs solution (composition: 133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl2, 11.9 mM NaHCO3, 0.7 mM NaH2PO4, 11 mM glucose) and maintained at 37°C.[4] The solution is aerated with a mixture of 95% O2 and 5% CO2.[4]

-

Stimulation and Recording: The phrenic nerve is stimulated with a rectangular pulse, and the resulting muscle contractions (twitches) are isometrically recorded via a force displacement transducer.[4] For the this compound study, the temperature was maintained at 32°C.[1]

Intracellular Recording from Endplates

This technique allows for the direct measurement of postsynaptic potentials.

-

Microelectrode Preparation: Glass microelectrodes are pulled from filamented borosilicate glass.[5]

-

Electrode Filling: The microelectrodes are filled with a conductive electrolyte solution, typically 1-3 M KCl.

-

Cell Impalement: The microelectrode is carefully advanced to penetrate a muscle fiber near the endplate region. A successful impalement is indicated by a sharp drop in potential to a stable negative value, the resting membrane potential.

-

Recording: Spontaneous miniature end-plate potentials (mEPPs) and nerve-evoked end-plate potentials (EPPs) are recorded.[2][5] The amplitude and frequency of these events are analyzed. In the this compound experiments, the effect of different concentrations of the compound (0.53-10.0 µM) on MEPP amplitude was measured.[1]

Sucrose Gap Recordings of Phrenic Nerve Action Potentials

This method is used to assess the effect of a compound on nerve action potential propagation.

-

Principle: The sucrose gap technique electrically isolates a segment of the nerve, allowing for the recording of potential changes across this region.[6] A non-ionic sucrose solution is used to increase the extracellular resistance.[6]

-

Apparatus: A multi-compartment bath is used. One compartment contains Ringer's solution or the test solution, another contains an isotonic sucrose solution, and a third contains an isotonic KCl solution to depolarize the membrane.[7]

-

Procedure: The phrenic nerve is placed across the compartments. Stimulating electrodes are placed on one end of the nerve, and recording electrodes measure the potential difference between the Ringer's solution and KCl solution compartments.[7]

-

Application for this compound: This technique was used to determine if this compound had any effect on sodium channels in the nerve axon at concentrations up to 32 µM.[1]

Experimental workflow for the in vitro characterization of this compound.

Conclusion

The in vitro evidence strongly supports the classification of this compound as a non-depolarizing, competitive antagonist of post-junctional nicotinic acetylcholine receptors.[1] Its relatively low affinity, as indicated by the micromolar EC50 and IC50 values and its lower potency compared to (+)-tubocurarine, is a key characteristic.[1] The lack of effect on presynaptic nerve conduction further refines its mechanism of action to the postsynaptic membrane.[1] These findings provide a solid foundation for the further development of this compound as a rapid-onset muscle relaxant. The detailed experimental protocols outlined in this document serve as a guide for the continued investigation and characterization of this and similar compounds.

References

- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. End-plate potentials in a model muscle fiber. Corrections for the effects of membrane potential on currents and on channel lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 5. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sucrose gap - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

ANQ9040 in the Phrenic Nerve-Hemidiaphragm Model: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANQ9040 is a novel, fast-acting steroidal muscle relaxant characterized by its action as a relatively low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1] This technical guide provides an in-depth overview of the preclinical evaluation of this compound using the isolated rat phrenic nerve-hemidiaphragm model, a cornerstone ex vivo preparation for studying neuromuscular transmission.[2][3][4] This document details the quantitative data on the potency of this compound, outlines the experimental protocols for key assays, and presents visual diagrams of the mechanism of action and experimental workflows to facilitate a comprehensive understanding for researchers in neuromuscular physiology and drug development.

Core Mechanism of Action

This compound functions as a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism involves the competitive antagonism of post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] Unlike depolarizing agents, this compound does not activate the nAChR. Instead, it reversibly binds to the receptor, preventing acetylcholine (ACh) from binding and thus inhibiting the endplate potential and subsequent muscle contraction.[1] Studies have shown that this compound does not affect transmembrane potential or produce tonic or frequency-dependent antagonism of axonic Na+ channels, indicating a specific action at the post-junctional membrane.[1]

Quantitative Data Presentation

The potency of this compound was evaluated in the rat isolated phrenic nerve-hemidiaphragm preparation at 32°C. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound on Neurally Evoked Contractures [1]

| Stimulation Type | Parameter | Value (µM) |

| Unitary Twitches | EC50 | 21.5 |

| 2 Hz 'Trains of Four' | EC50 | 14.4 |

| 50 Hz (2 s) Tetanic Stimulus | EC50 | 7.5 |

Table 2: Effect of this compound on Miniature-Endplate Potentials (MEPPs) [1]

| Concentration Range (µM) | Effect | IC50 (µM) |

| 0.53 - 10.0 | Dose-dependent and reversible decrease in MEPP amplitude | ~0.95 |

Table 3: Comparative Potency of this compound and (+)-Tubocurarine [1]

| Compound | Relative Potency |

| (+)-Tubocurarine | 22-24 times more potent than this compound |

Experimental Protocols

The following protocols are synthesized from established methodologies for the phrenic nerve-hemidiaphragm preparation and the specific study on this compound.[1][2][5]

Phrenic Nerve-Hemidiaphragm Preparation (Rat)

This ex vivo model is a classic preparation for studying neuromuscular transmission.[2][3][6]

Objective: To isolate a functional phrenic nerve-hemidiaphragm unit for in vitro analysis.

Materials:

-

Sprague-Dawley rats[1]

-

Krebs solution (composition: 133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl2, 11.9 mM NaHCO3, 0.7 mM NaH2PO4, 11mM Glucose)[5]

-

Carbogen gas (95% O2, 5% CO2)[5]

-

Dissection tools

-

Organ bath (20 ml) with platinum electrodes[5]

-

Force-displacement transducer

-

Physiograph recording system

Procedure:

-

Humanely euthanize a Sprague-Dawley rat.

-

Rapidly dissect and remove the phrenic nerve and the attached hemidiaphragm.

-

Mount the preparation in a 20 ml organ bath containing Krebs solution, maintained at 37°C (or 32°C as specified in the this compound study) and continuously aerated with carbogen gas.[1][5]

-

The costal margin of the hemidiaphragm is pinned to the base of the organ bath, and the central tendon is connected to a force-displacement transducer to record isometric contractions.

-

The phrenic nerve is laid across platinum stimulating electrodes.

-

Allow the preparation to equilibrate for a specified period before initiating experiments.

Assessment of Neuromuscular Blockade

Objective: To quantify the effect of this compound on muscle contraction in response to nerve stimulation.

Procedure:

-

Set the standard parameters for phrenic nerve stimulation using a supramaximal stimulus (e.g., 5V amplitude, 0.1 msec pulse width).[2]

-

Apply different stimulation patterns to the phrenic nerve:

-

Record the baseline contractile responses (twitch height, tetanic fade).

-

Introduce this compound into the organ bath at varying concentrations.

-

Record the changes in contractile responses at each concentration to determine the EC50 (the concentration at which the response is reduced by 50%).

-

Perform washout steps with fresh Krebs solution to assess the reversibility of the blockade.

Intracellular Recording from Endplates

Objective: To investigate the effect of this compound on post-junctional potentials.

Materials:

-

Glass microelectrodes (filled with 3 M KCl)

-

Micromanipulator

-

Amplifier and oscilloscope

Procedure:

-

Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region.

-

Record the resting membrane potential.

-

Record spontaneous miniature-endplate potentials (MEPPs), which result from the release of single quanta of acetylcholine.

-

Apply this compound (0.53-10.0 µM) to the bath and continuously record MEPPs.[1]

-

Analyze the amplitude and frequency of MEPPs before, during, and after drug application to determine the IC50 for the reduction in MEPP amplitude.[1]

Iontophoretic Application of Acetylcholine

Objective: To confirm the competitive nature of nAChR blockade.

Procedure:

-

Position an acetylcholine-filled micropipette near the muscle endplate.

-

Apply brief pulses of current to the pipette to ionophoretically eject ACh, causing a localized depolarization.

-

Record the subthreshold responses to this exogenous ACh application.

-

Introduce this compound into the bath and repeat the iontophoretic application of ACh.

-

Observe if the antagonism of the ACh response by this compound can be overcome by increasing the amount of applied ACh, which is characteristic of surmountable (competitive) antagonism.[1]

Conclusion for Drug Development Professionals

The phrenic nerve-hemidiaphragm model has proven to be an effective tool for the in vitro characterization of this compound.[1] The data indicates that this compound is a competitive, non-depolarizing neuromuscular blocker with a rapid onset of action. Its relatively low affinity may contribute to its fast-acting profile.[1] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to replicate these findings or to evaluate novel neuromuscular agents using this robust ex vivo model. The clear mechanism of action and quantifiable effects make this model indispensable for the preclinical assessment of potential muscle relaxants.

References

- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Samuele Negro, Department of Biomedical Sciences, University Padova, Italy, — BIO-PROTOCOL [bio-protocol.org]

- 4. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phrenic nerve-hemidiaphragm as a highly sensitive replacement assay for determination of functional botulinum toxin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ANQ9040 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ9040 is a novel, rapid-onset steroidal muscle relaxant that functions as a non-depolarizing neuromuscular blocking agent.[1] Its mechanism of action is characterized by the competitive antagonism of post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ).[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its potency, mode of action, and experimental setup using the rat isolated phrenic nerve hemidiaphragm model.

Mechanism of Action

This compound exerts its muscle relaxant effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the nAChRs located on the motor endplate of the muscle fiber.[1][2] By binding to these receptors without activating them, this compound prevents the influx of sodium ions that would normally lead to depolarization of the muscle membrane and subsequent muscle contraction.[1][3] This results in a reversible, dose-dependent reduction in muscle contractility.

Signaling Pathway at the Neuromuscular Junction

Data Presentation

The in vitro potency of this compound was determined by assessing its ability to antagonize neurally evoked contractures in the rat isolated phrenic nerve hemidiaphragm preparation. The following table summarizes the key quantitative data.[1]

| Parameter | Value | Description |

| EC50 (Unitary Twitches) | 21.5 µM | The concentration of this compound that produces 50% of the maximal inhibition of single, neurally evoked muscle twitches. |

| EC50 (2 Hz 'trains of four') | 14.4 µM | The concentration of this compound that produces 50% of the maximal inhibition of muscle contractions evoked by a train-of-four stimulation at 2 Hz. |

| EC50 (50 Hz Tetanic Stimulus) | 7.5 µM | The concentration of this compound that produces 50% of the maximal inhibition of sustained muscle contraction during a 2-second tetanic stimulus at 50 Hz. |

| IC50 (Miniature Endplate Potentials) | ~0.95 µM | The concentration of this compound that causes a 50% reduction in the amplitude of miniature endplate potentials (mEPPs), indicating a post-junctional site of action. |

| Comparative Potency | 22-24 times less potent than (+)-tubocurarine | A direct comparison of the potency of this compound with the classical non-depolarizing neuromuscular blocking agent, tubocurarine, in the same organ bath setup. |

Experimental Protocols

The following protocols describe the key in vitro experiments for characterizing this compound.

Rat Phrenic Nerve Hemidiaphragm Preparation

This ex vivo model is a classic preparation for studying the effects of drugs on neuromuscular transmission.

Objective: To isolate a functional phrenic nerve-hemidiaphragm preparation from a rat for subsequent pharmacological testing.

Materials:

-

Male Wistar Albino rats (180-200 g)

-

Krebs solution (composition in mM: NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, glucose 11)[4]

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection tools

-

Tissue bath

Procedure:

-

Euthanize the rat via an approved method (e.g., cervical dislocation).[4]

-

Perform a thoracotomy to expose the diaphragm and phrenic nerve.

-

Carefully dissect the hemidiaphragm with the phrenic nerve intact.[4]

-

Mount the preparation in a tissue bath containing oxygenated (95% O2, 5% CO2) Krebs solution maintained at 32°C.[1][4]

-

Allow the preparation to equilibrate for at least 20 minutes before starting the experiment.

Experimental Workflow: Phrenic Nerve Hemidiaphragm Assay

Electrophysiological Recordings

Intracellular recordings from the endplate region provide direct evidence of the postsynaptic effects of this compound.

Objective: To measure the effect of this compound on the amplitude of miniature endplate potentials (mEPPs).

Materials:

-

Phrenic nerve-hemidiaphragm preparation

-

Glass microelectrodes

-

Micromanipulator

-

Amplifier and data acquisition system

Procedure:

-

Prepare the phrenic nerve-hemidiaphragm as described above.

-

Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region.

-

Record spontaneous mEPPs, which represent the postsynaptic response to the release of single quanta of acetylcholine.

-

Establish a stable baseline recording.

-

Add this compound to the tissue bath in a dose-dependent manner (e.g., 0.53-10.0 µM).[1]

-

Record the changes in mEPP amplitude at each concentration.

-

Analyze the data to determine the IC50 for the reduction in mEPP amplitude.[1]

Expected Outcome: this compound will cause a dose-dependent and reversible decrease in the amplitude of mEPPs without altering the transmembrane potential, confirming a post-junctional, non-depolarizing mechanism of action.[1]

Iontophoretic Application of Acetylcholine

This assay confirms the competitive nature of the antagonism by this compound.

Objective: To determine if the blockade by this compound can be overcome by an exogenous application of acetylcholine.

Materials:

-

Phrenic nerve-hemidiaphragm preparation

-

Acetylcholine-filled micropipette

-

Iontophoresis unit

Procedure:

-

Prepare the phrenic nerve-hemidiaphragm and set up for intracellular recording as described above.

-

Position an acetylcholine-filled micropipette near the endplate.

-

Apply brief pulses of current to the micropipette to ionophoretically release acetylcholine, evoking subthreshold depolarizing responses.

-

Introduce this compound into the bath and observe the antagonism of the acetylcholine-evoked responses.

-

Increase the amount of ionophoretically applied acetylcholine to demonstrate that the antagonism by this compound is surmountable.[1]

Expected Outcome: The inhibitory effect of this compound on the response to exogenous acetylcholine can be overcome by increasing the concentration of acetylcholine, which is characteristic of a competitive antagonist.[1]

Conclusion

The in vitro assays described provide a robust framework for the characterization of this compound as a competitive, non-depolarizing nicotinic antagonist. The rat phrenic nerve hemidiaphragm model, coupled with electrophysiological techniques, allows for the detailed elucidation of its potency and mechanism of action at the neuromuscular junction. These protocols are essential for the preclinical evaluation and development of this compound and other novel neuromuscular blocking agents.

References

ANQ9040 Application Notes and Protocols for Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ9040 is a novel, rapid-onset steroidal neuromuscular blocking agent.[1] Its mechanism of action is characterized by the competitive antagonism of post-junctional nicotinic receptors, leading to a non-depolarizing blockade.[1] These application notes provide detailed information on the effective concentrations of this compound for in vitro electrophysiology studies and protocols for its application.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in antagonizing neurally evoked muscle contractures and its effect on endplate potentials in rat isolated phrenic nerve hemidiaphragm preparations.[1]

| Parameter | Concentration | Cell Type/Preparation | Electrophysiological Measurement | Observed Effect |

| EC50 | 21.5 µM | Rat phrenic nerve hemidiaphragm | Unitary twitches | Antagonism of neurally evoked contractures |

| EC50 | 14.4 µM | Rat phrenic nerve hemidiaphragm | 2 Hz 'trains of four' stimulation | Antagonism of neurally evoked contractures |

| EC50 | 7.5 µM | Rat phrenic nerve hemidiaphragm | 50 Hz (2 s) tetanic stimulus trains | Antagonism of neurally evoked contractures |

| IC50 | ~0.95 µM | Rat phrenic nerve hemidiaphragm endplates | Miniature-endplate potential (MEPP) amplitude | Dose-dependent and reversible decrease |

| Effective Range | 0.53 - 10.0 µM | Rat phrenic nerve hemidiaphragm endplates | Miniature-endplate potential (MEPP) amplitude | Dose-dependent and reversible decrease |

| No Effect Conc. | Up to 32 µM | Rat phrenic nerve axons | Axonic Na+ channels (Sucrose gap recordings) | No tonic or frequency-dependent antagonism |

Mechanism of Action: Nicotinic Receptor Antagonism

This compound acts as a competitive antagonist at post-junctional nicotinic acetylcholine receptors (nAChRs). In a normal neuromuscular junction, acetylcholine (ACh) released from the pre-synaptic terminal binds to nAChRs on the post-synaptic muscle fiber, leading to depolarization and muscle contraction. This compound competes with ACh for the same binding sites on the nAChRs. By binding to these receptors without activating them, this compound prevents ACh from binding and thus blocks the ion flow that would normally lead to depolarization. This results in a non-depolarizing blockade of neuromuscular transmission.

Caption: Mechanism of this compound as a competitive antagonist at the neuromuscular junction.

Experimental Protocols

Preparation of Rat Phrenic Nerve-Hemidiaphragm

This protocol is adapted from standard methods for studying neuromuscular transmission in vitro.

Materials:

-

Krebs-Ringer solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose.

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection tools

-

Organ bath with stimulating and recording electrodes

-

Force-displacement transducer

Procedure:

-

Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.

-

Excise the phrenic nerve and a section of the hemidiaphragm.

-

Mount the preparation in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen gas and maintained at 32°C.

-

Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.

-

Place the phrenic nerve on stimulating electrodes.

-

Allow the preparation to equilibrate for at least 30 minutes before starting the experiment.

Electrophysiological Recording of Miniature Endplate Potentials (MEPPs)

Materials:

-

Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl

-

Microelectrode amplifier

-

Oscilloscope and data acquisition system

-

Micromanipulator

Procedure:

-

Prepare the phrenic nerve-hemidiaphragm as described above.

-

Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region. A stable resting membrane potential of -60 to -80 mV should be achieved.

-

Record spontaneous MEPPs for a baseline period (e.g., 5-10 minutes).

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in Krebs-Ringer solution.

-

Apply this compound to the organ bath at the desired concentration (e.g., starting from 0.5 µM).

-

Record MEPPs in the presence of this compound. Note the decrease in MEPP amplitude.

-

To test for reversibility, wash out the this compound with fresh Krebs-Ringer solution and continue to record MEPPs.

Caption: Workflow for MEPP recording to assess this compound effects.

Patch-Clamp Protocol for Nicotinic Acetylcholine Receptor Currents

This is a general protocol for whole-cell voltage-clamp recording from a cell line expressing nAChRs (e.g., HEK293 cells stably expressing the desired nAChR subtype).

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

Agonist Solution: External solution containing acetylcholine or another suitable nAChR agonist.

-

This compound Solution: External solution containing the desired concentration of this compound and the agonist.

Procedure:

-

Plate cells expressing the target nAChR onto glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Establish a baseline by applying the agonist solution for a short duration to evoke an inward current.

-

Co-apply the this compound solution with the agonist and record the current response. A reduction in the current amplitude indicates antagonism by this compound.

-

To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition of the agonist-evoked current.

-

To investigate the voltage dependency of the block, repeat the experiment at different holding potentials.

Caption: Logical workflow for a patch-clamp experiment with this compound.

References

Application Notes and Protocols for Sucrose Gap Recording Technique

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sucrose gap recording technique is a versatile and cost-effective extracellular method for measuring and analyzing the electrical activity of nerve and muscle preparations.[1][2] It is particularly well-suited for studying small, multicellular tissues such as smooth muscle, cardiac muscle, and myelinated or unmyelinated nerves.[1][2] This technique allows for stable, long-term recordings of compound action potentials (CAPs) and membrane resting potentials (MRPs), making it an invaluable tool in neuropharmacology and physiology for investigating the effects of various drugs and ionic conditions on tissue excitability.[1]

The core principle of the sucrose gap technique is to electrically isolate a segment of the tissue by superfusing it with a non-ionic, isotonic sucrose solution. This sucrose solution has a high resistance, which forces the action currents to flow through a defined external pathway where they can be measured. A single sucrose gap setup can measure relative changes in membrane potential, while a double sucrose gap configuration allows for the measurement of membrane potential and resistance.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing a sucrose gap recording system, typified by general laboratory setups, for the electrophysiological analysis of isolated tissue preparations.

Data Presentation

Table 1: Typical Compound Action Potential (CAP) Parameters in Frog Sciatic Nerve

| Parameter | Value | Unit | Notes |

| Peak Amplitude (Aα fibers) | ~25 | mV | Recorded at room temperature (~20°C). The CAP is the summed potential of multiple axons.[3] |

| Conduction Velocity (Aα fibers) | ~25 | m/sec | Conduction velocity is dependent on axon diameter and myelination.[3] |

| Threshold Stimulus | Variable | V | The voltage at which a CAP is first elicited. Depends on nerve viability and experimental setup.[4] |

| Maximal Stimulus | Variable | V | The stimulus voltage that recruits all nerve fibers and produces the largest CAP.[4] |

Table 2: Effects of Cholinergic Agonists on Neuronal and Muscular Preparations

| Compound | Preparation | Concentration | Effect | Reference |

| Acetylcholine | Rabbit Superior Cervical Ganglion | - | Depolarization up to 14 mV (in presence of eserine) | [5] |

| Carbachol | Rat Diaphragm Muscle | 5 x 10⁻⁸ M | Reduces early post-denervation depolarization by 2-3 mV | [6] |

| Nicotine | Crayfish Neuromuscular Junction | 6 and 12 mM | Enhances Excitatory Junctional Potential (EJP) amplitude | [7] |

| Acetylcholine | Frog Rectus Abdominis Muscle | 10⁻⁷ - 10⁻⁵ M | Dose-dependent contraction | [8][9] |

Table 3: Effects of Cholinergic Antagonists on Cue-Induced Sucrose Seeking Behavior

| Compound | Target Receptor | Dose (µ g/side , VTA infusion) | Effect on Sucrose Seeking | Reference |

| Scopolamine | Muscarinic | 2.4 or 24 | Robust attenuation | [10] |

| Mecamylamine | Nicotinic | 3 or 30 | No alteration | [10] |

Experimental Protocols

Protocol 1: Preparation of Solutions

-

Ringer's Solution (for frog sciatic nerve):

-

113 mM NaCl

-

3.0 mM KCl

-

2.7 mM CaCl₂

-

2.5 mM NaHCO₃

-

Dissolve in deionized water and adjust pH to 7.2-7.4.[11]

-

-

Isotonic Sucrose Solution:

-

Prepare a sucrose solution that is isotonic to the physiological Ringer's solution to prevent osmotic damage to the tissue.

-

-

Isotonic KCl Solution:

-

Prepare a potassium chloride solution with a concentration that will fully depolarize the segment of the tissue it is in contact with.

-

Protocol 2: Dissection and Mounting of Frog Sciatic Nerve

-

Humanely euthanize a frog (e.g., by pithing).

-

Carefully dissect the sciatic nerve from the leg, ensuring minimal stretching or damage.

-

Transfer the isolated nerve to a dish containing cold Ringer's solution.

-

Gently position the nerve across the compartments of the sucrose gap chamber.

-

Use a petroleum jelly or a silicone-vaseline mixture to create seals between the compartments to prevent solution leakage.

Protocol 3: Sucrose Gap Recording Procedure

-

Perfusion:

-

Continuously perfuse the respective compartments of the chamber with Ringer's solution, isotonic sucrose solution, and isotonic KCl solution.

-

-

Electrode Placement:

-

Place Ag/AgCl recording electrodes in the Ringer's solution and KCl solution compartments.

-

Place stimulating electrodes in the Ringer's solution compartment, proximal to the recording electrode.

-

-

Equilibration:

-

Allow the preparation to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline recording is achieved.

-

-

Stimulation and Recording:

-

Apply electrical stimuli of varying intensity and duration to elicit compound action potentials (CAPs).

-

Record the resulting electrical signals using a suitable amplifier and data acquisition system.

-

Determine the threshold and maximal stimulus intensities.

-

-

Pharmacological Studies:

-

To study the effect of a drug, replace the Ringer's solution in the central compartment with Ringer's solution containing the desired concentration of the pharmacological agent.

-

Record the changes in the resting membrane potential and/or the amplitude and shape of the CAP.

-

To establish a dose-response relationship, apply the drug at increasing concentrations, allowing for a washout period with Ringer's solution between applications if the effects are reversible.

-

Visualizations

References

- 1. Sucrose gap - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. compound ap [employees.csbsju.edu]

- 5. Resting and action potentials recorded by the sucrose-gap method in the superior cervical ganglion of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The glutamate and carbachol effects on the early post-denervation depolarization in rat diaphragm are directed towards furosemide-sensitive chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ojs.grinnell.edu [ojs.grinnell.edu]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Muscarinic, but not nicotinic, acetylcholine receptor blockade in the ventral tegmental area attenuates cue-induced sucrose-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biopac.com [biopac.com]

Application Notes and Protocols: ANQ9040 for Intracellular Recording from Endplates

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ9040 is a novel, rapid-onset, non-depolarizing neuromuscular blocking agent.[1][2][3] Its mechanism of action involves the competitive antagonism of post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] This property makes this compound a valuable tool for studying synaptic transmission and the effects of neuromuscular blockade at the cellular level. Intracellular recording from the motor endplate is a powerful electrophysiological technique used to measure miniature endplate potentials (MEPPs) and endplate potentials (EPPs), providing a direct assessment of neuromuscular transmission. These application notes provide a detailed protocol for utilizing this compound in such experiments to characterize its effects on synaptic function.

Mechanism of Action at the Neuromuscular Junction

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction.[1][2] Under normal physiological conditions, acetylcholine (ACh) released from the motor neuron terminal binds to these receptors, leading to their opening and a subsequent influx of sodium ions. This influx depolarizes the muscle fiber membrane, generating an endplate potential (EPP). If the EPP reaches the threshold, it triggers a muscle action potential and subsequent contraction.

This compound, by competing with ACh for the same binding sites on the nAChRs, reduces the number of receptors available for ACh to bind. This leads to a decrease in the amplitude of the EPP. As a non-depolarizing agent, this compound itself does not cause depolarization of the postsynaptic membrane.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on neuromuscular transmission based on published data.

Table 1: Effect of this compound on Miniature Endplate Potential (MEPP) Amplitude [1]

| Concentration of this compound (µM) | Effect on MEPP Amplitude | IC50 (µM) |

| 0.53 - 10.0 | Dose-dependent and reversible decrease in amplitude. | ~0.95 |

Table 2: Potency of this compound in Antagonizing Neurally Evoked Muscle Contractions [1]

| Stimulation Type | EC50 of this compound (µM) |

| Unitary Twitches | 21.5 |

| 2 Hz 'Trains of Four' | 14.4 |

| 50 Hz (2 s) Tetanic Stimulus | 7.5 |

Experimental Protocols

This section provides a detailed protocol for performing intracellular recordings from the motor endplate of a rat phrenic nerve-hemidiaphragm preparation to study the effects of this compound.

Materials and Reagents

-

Animal Model: Male Sprague-Dawley rats

-

Dissection Buffer (Krebs-Ringer Solution): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, glucose. Gassed with 95% O2 / 5% CO2.

-

This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in Krebs-Ringer solution.

-

Intracellular Recording Electrode: Glass micropipette filled with 3 M KCl.

-

Electrophysiology Rig: Including a micromanipulator, amplifier, stimulator, oscilloscope, and data acquisition system.

-

Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

Experimental Workflow

Caption: Experimental workflow for intracellular recording of MEPPs and EPPs with this compound.

Step-by-Step Protocol

-

Preparation of the Phrenic Nerve-Hemidiaphragm:

-

Euthanize a male Sprague-Dawley rat according to institutional guidelines.

-

Carefully dissect the phrenic nerve and hemidiaphragm, ensuring the integrity of the nerve and its insertion into the muscle.

-

Mount the preparation in a temperature-controlled organ bath (32°C) containing Krebs-Ringer solution, continuously gassed with 95% O2 / 5% CO2.

-

Allow the preparation to equilibrate for at least 30 minutes.

-

-

Intracellular Recording Setup:

-

Pull glass micropipettes to a resistance of 10-20 MΩ when filled with 3 M KCl.

-

Mount the recording electrode on a micromanipulator.

-

Place a stimulating electrode on the phrenic nerve.

-

-

Control Recordings:

-

Using the micromanipulator, carefully advance the recording electrode into a muscle fiber near the endplate region. A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential of approximately -70 to -80 mV.

-

Record spontaneous MEPPs for a period of 5-10 minutes.

-

Stimulate the phrenic nerve with single supramaximal pulses to elicit EPPs. Record multiple EPPs.

-

-

Application of this compound:

-

Add this compound to the organ bath to achieve the desired final concentration (e.g., starting from 0.1 µM and increasing to 10 µM).

-

Allow the preparation to incubate with this compound for 10-15 minutes to ensure equilibration.

-

-

Post-Drug Recordings:

-

Record MEPPs and EPPs in the presence of this compound as described in step 3.

-

-

Washout:

-

Perfuse the organ bath with fresh, drug-free Krebs-Ringer solution to wash out this compound.

-

Allow for a washout period of at least 30 minutes.

-